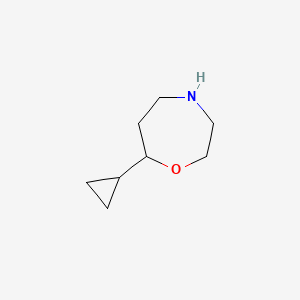7-Cyclopropyl-1,4-oxazepane
CAS No.:
Cat. No.: VC17631427
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 7-cyclopropyl-1,4-oxazepane |
| Standard InChI | InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2 |
| Standard InChI Key | YQLRVXBRPPONIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CCNCCO2 |
Introduction
Structural Elucidation
The core structure of 7-cyclopropyl-1,4-oxazepane consists of a seven-membered oxazepane ring containing one oxygen and one nitrogen atom, with a cyclopropyl group attached at the 7-position . Key structural descriptors include:
The cyclopropyl group introduces steric strain and electronic effects, potentially influencing the compound’s reactivity and interaction with biological targets. Computational models predict a chair-like conformation for the oxazepane ring, stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms .
Physicochemical Properties
7-Cyclopropyl-1,4-oxazepane exhibits distinct physicochemical characteristics critical for its behavior in synthetic and biological systems:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 141.21 g/mol | |
| LogP (Partition Coefficient) | 0.49 | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 21 Ų |
The compound’s moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological contexts . Its limited aqueous solubility aligns with trends observed in related oxazepane derivatives, which often require hydrophilic counterions (e.g., hydrochloride salts) for improved solubility .
Spectroscopic and Chromatographic Data
Collision cross-section (CCS) measurements, critical for mass spectrometry-based identification, have been computationally predicted for various adducts of 7-cyclopropyl-1,4-oxazepane :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 142.12265 | 132.2 |
| [M+Na]+ | 164.10459 | 142.3 |
| [M+NH4]+ | 159.14919 | 140.5 |
| [M+K]+ | 180.07853 | 139.7 |
Synthesis and Manufacturing
-
Ring-Closing Reactions: Cyclization of amino alcohols or diamines with carbonyl-containing reagents .
-
Post-Modification: Functionalization of preformed oxazepane rings through cross-coupling or alkylation reactions.
The cyclopropyl group could be introduced via [2+1] cycloaddition or alkylation with cyclopropane derivatives, though yield optimization would depend on catalyst selection and reaction conditions.
Comparison with Related Oxazepane Derivatives
The cyclopropyl substituent distinguishes this compound from simpler oxazepanes:
| Compound | Key Structural Difference | Potential Impact |
|---|---|---|
| 1,4-Oxazepane | No substituents | Higher conformational flexibility |
| 5-Cyclopropyl-1,4-oxazepane | Cyclopropyl at position 5 | Altered steric and electronic profiles |
| Benzoxazepines | Aromatic ring fusion | Enhanced π-π stacking capacity |
The 7-cyclopropyl variant’s strained ring system may confer unique binding affinities in molecular recognition processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume